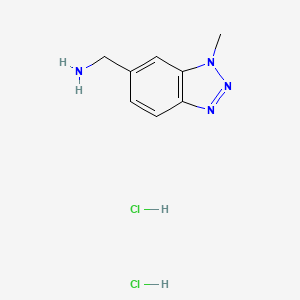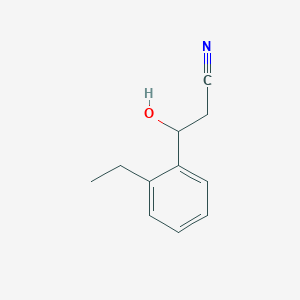
3-(2-Ethylphenyl)-3-hydroxypropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Ethylphenyl)-3-hydroxypropanenitrile is an organic compound that belongs to the class of nitriles It features a hydroxy group and an ethyl-substituted phenyl ring attached to a propanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylphenyl)-3-hydroxypropanenitrile can be achieved through several methods. One common approach involves the reaction of 2-ethylbenzaldehyde with malononitrile in the presence of a base, followed by hydrolysis and subsequent reduction. The reaction conditions typically include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation steps, and automated systems ensure precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethylphenyl)-3-hydroxypropanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, room temperature
Reduction: Lithium aluminum hydride in ether, reflux
Substitution: Nitration with nitric acid and sulfuric acid, room temperature
Major Products Formed
Oxidation: 3-(2-Ethylphenyl)-3-oxopropanenitrile
Reduction: 3-(2-Ethylphenyl)-3-aminopropane
Substitution: 3-(2-Nitrophenyl)-3-hydroxypropanenitrile
Scientific Research Applications
3-(2-Ethylphenyl)-3-hydroxypropanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Ethylphenyl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The hydroxy and nitrile groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methylphenyl)-3-hydroxypropanenitrile
- 3-(2-Chlorophenyl)-3-hydroxypropanenitrile
- 3-(2-Fluorophenyl)-3-hydroxypropanenitrile
Uniqueness
3-(2-Ethylphenyl)-3-hydroxypropanenitrile is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-(2-ethylphenyl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C11H13NO/c1-2-9-5-3-4-6-10(9)11(13)7-8-12/h3-6,11,13H,2,7H2,1H3 |
InChI Key |
BCMMRZCQXSNBDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C(CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




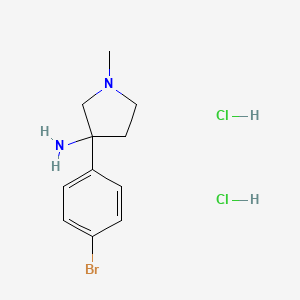
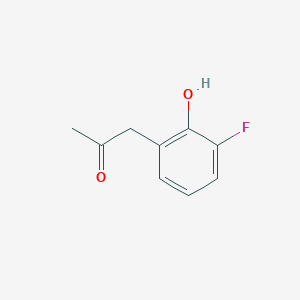




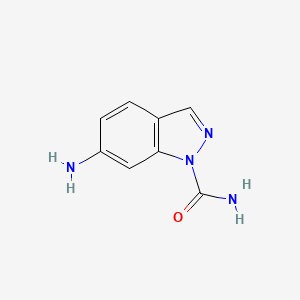
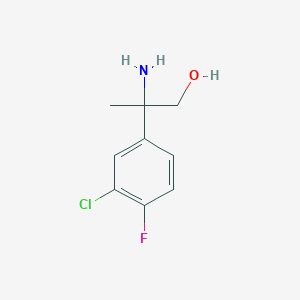

![3-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13596912.png)
